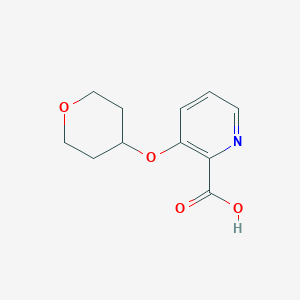

![molecular formula C23H19N3O4 B2843920 3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one CAS No. 957371-87-8](/img/structure/B2843920.png)

3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one, also known as MCC, is a chemical compound that has been extensively studied in scientific research. MCC belongs to the family of chromenone derivatives and has been found to have various biochemical and physiological effects.

科学的研究の応用

Dual DNA-PK/PI3-K Inhibitory Activity

Compounds related to 3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one have been studied for their potent inhibitory activity against DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3-K). These studies have synthesized analogues featuring morpholine moieties that exhibited high potency against DNA-PK, enhancing the cytotoxicity of ionizing radiation in vitro and in vivo against cancer cells. This dual inhibitory activity indicates a promising avenue for cancer treatment research, particularly in enhancing the effectiveness of existing therapies through targeted molecular inhibition (Cano et al., 2013).

Neuroprotective Effects

Another area of application involves the synthesis of novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moieties evaluated for their neuroprotective effects. These compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives showing significant inhibitory activity. Notably, these derivatives also demonstrated substantial neuroprotective effects against oxidative stress in neuron-like cells, highlighting their potential in treating neurodegenerative diseases (Sameem et al., 2017).

Catalytic Synthesis Applications

The compound's framework has been utilized in the catalytic synthesis of chromene derivatives. For example, a study on the condensation of aldehyde, malononitrile, and 4-hydroxycoumarin in water catalyzed by morpholine showcased a one-pot reaction strategy. This method emphasizes the importance of environmentally friendly reactions in organic synthesis, reducing the use of hazardous materials and simplifying purification processes, which can lower costs and improve yield efficiencies (Heravi et al., 2011).

Anticancer Activity

Further research into chromen-4-one derivatives, incorporating morpholine groups, has revealed their potential as PET agents for imaging DNA-PK activity in cancer. The synthesis of carbon-11 labeled chromen-4-one derivatives for potential PET imaging agents highlights the application of these compounds in diagnostic imaging, providing a non-invasive method to study DNA repair enzyme activity in cancerous tissues (Gao et al., 2012).

特性

IUPAC Name |

3-[4-(morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c27-22(25-10-12-29-13-11-25)19-15-26(17-7-2-1-3-8-17)24-21(19)18-14-16-6-4-5-9-20(16)30-23(18)28/h1-9,14-15H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCABENSTYTSJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

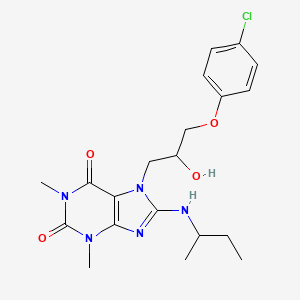

![N-(2-fluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2843840.png)

![N,N-diethyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2843845.png)

![6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2843851.png)

![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2843853.png)

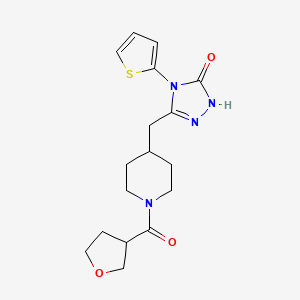

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2843854.png)

![(1S,4S,5R,9S,10R,13R,14S)-5-(Acetyloxymethyl)-14-hydroxy-14-(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2843857.png)

![3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2843859.png)